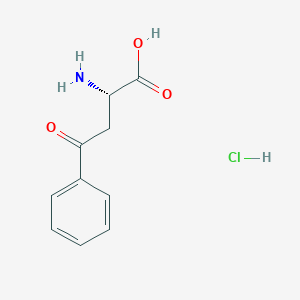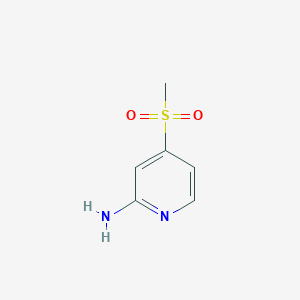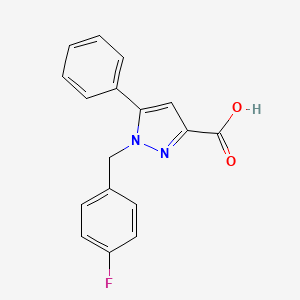
5-Amino-N-methyl-1H-indol-2-carbonsäureamid-Hydrochlorid
Übersicht
Beschreibung
“5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-15-6 . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole carboxamides, such as “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride”, involves the use of carboxylic acid activators like phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
Molecular Structure Analysis
The molecular structure of “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is represented by the InChI Code: 1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H . The indole compound is classified in the family of heterocyclic organic compounds, with a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 225.68 . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „5-Amino-N-methyl-1H-indol-2-carbonsäureamid-Hydrochlorid“, mit Fokus auf einzigartige Anwendungen:
Fructose-Bisphosphatase-Inhibitoren
Diese Verbindung wird bei der Herstellung potenzieller Fructose-Bisphosphatase-Inhibitoren eingesetzt. Diese Inhibitoren können eine Rolle bei der Regulierung der Glukoseproduktion in der Leber spielen, was für die Behandlung von Erkrankungen wie Typ-2-Diabetes entscheidend ist .
Proteinkinase-Cθ-Inhibitoren
Es dient als Reaktant zur Herstellung von (Indolylamino)thienopyridin-Carbonitrilen, die potenzielle Inhibitoren der Proteinkinase Cθ sind. Dieses Enzym ist an der T-Zell-Aktivierung beteiligt und könnte ein Ziel für die Behandlung von Autoimmunerkrankungen sein .
Antibakterielle Aktivität
Das Indol-Gerüst, wie es in this compound vorkommt, ist für sein Potenzial bei der Entwicklung neuer antibakterieller Wirkstoffe bekannt. Es ist ein wichtiges Strukturgerüst für diesen Zweck .
p38α MAPK-selektive Hemmung
Diese Verbindung wirkt als p38α MAPK-selektiver Inhibitor, der die Entwicklung und Progression von Diabetes durch Hemmung der T-Zell-Infiltration und -Aktivierung verhindern kann, wie in Studien mit nicht-obesen diabetischen (NOD) Mäusen gezeigt wurde .
Tuberkulose-Behandlung
Indol-Derivate haben ein biologisches Potenzial gegen Mycobacterium tuberculosis gezeigt, wobei einige Verbindungen eine signifikante Aktivität und Selektivitätsindexwerte aufweisen. Dies deutet auf mögliche Anwendungen in der Tuberkulose-Behandlung hin .
Fischer-Indol-Synthese
Es kann an der Fischer-Indol-Synthese beteiligt sein, einem Prozess zur Herstellung verschiedener Indol-Derivate, die zahlreiche Anwendungen haben, darunter Pharmazeutika und Agrochemikalien .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemische Analyse
Biochemical Properties
5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is known to interact with several enzymes and proteins, influencing various biochemical reactions. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . For instance, it has been studied for its inhibitory effects on enzymes such as HIV-1 protease and renin . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of various signaling molecules, leading to changes in cellular functions. For example, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth.
Molecular Mechanism
At the molecular level, 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and protein activity, ultimately affecting cellular functions. The compound’s ability to form hydrogen bonds with enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced changes in cellular functions . High doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired biological effects .
Metabolic Pathways
5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride within cells and tissues are important for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors determine the compound’s availability at target sites and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAIJPIBZWLOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


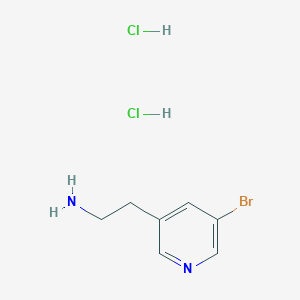
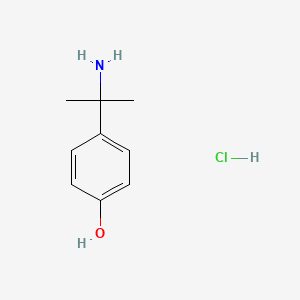
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)




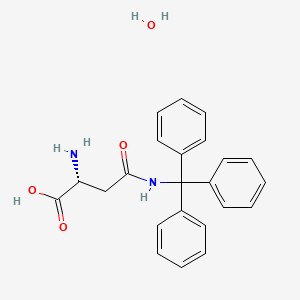
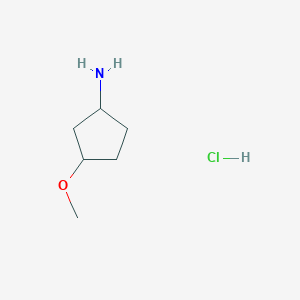
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
